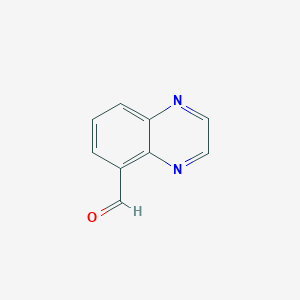

Quinoxaline-5-carbaldehyde

説明

Quinoxaline-5-carbaldehyde (CAS: 141234-08-4) is a heterocyclic aromatic compound with the molecular formula C₉H₆N₂O and a molecular weight of 158.16 g/mol . The compound is characterized by a quinoxaline backbone substituted with a carbaldehyde group at the 5-position.

特性

IUPAC Name |

quinoxaline-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c12-6-7-2-1-3-8-9(7)11-5-4-10-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGYMORBKJLAQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=CC=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342505 | |

| Record name | Quinoxaline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141234-08-4 | |

| Record name | 5-Quinoxalinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141234-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoxaline-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Table 1: Oxidation of Tetrahydroquinoxalines to this compound

| Starting Material | Oxidizing Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 2j | V₂O₅ | Toluene | Reflux | 11 |

| 2a | V₂O₅ | Toluene | Reflux | 65 |

The disparity in yields between 2j (11%) and 2a (65%) underscores the influence of substituents on reaction efficiency. Methyl groups at the 5-position (2a ) stabilize intermediates, whereas hydroxymethyl groups (2j ) may promote competing degradation pathways.

Direct Formylation of Quinoxaline Derivatives

Direct formylation of preformed quinoxalines remains underexplored in the literature reviewed. However, analogous strategies for related heterocycles suggest potential pathways. For instance, the Rieche formylation—using dichloromethyl methyl ether and titanium tetrachloride—could theoretically introduce an aldehyde group at the 5-position. Experimental validation is required to assess regioselectivity and compatibility with the quinoxaline system.

Challenges and Optimization Strategies

The low yield in the oxidation of 2j to 3j (11%) highlights the need for optimized conditions. Alternatives such as Swern oxidation (using oxalyl chloride and dimethyl sulfoxide) or TEMPO-mediated oxidations may improve efficiency while minimizing side reactions. Additionally, protecting group strategies for the hydroxymethyl moiety in 2j could prevent undesired oxidation pathways.

化学反応の分析

Types of Reactions: Quinoxaline-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoxaline-5-carboxylic acid.

Reduction: Reduction reactions can convert it into quinoxaline-5-methanol.

Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like amines and thiols are employed under mild conditions.

Major Products:

Oxidation: Quinoxaline-5-carboxylic acid.

Reduction: Quinoxaline-5-methanol.

Substitution: Various substituted quinoxaline derivatives.

科学的研究の応用

Antimicrobial Activity

Quinoxaline derivatives, including quinoxaline-5-carbaldehyde, exhibit substantial antimicrobial properties. Research indicates that these compounds can effectively combat various bacterial strains, fungi, and viruses. For instance, modifications to the quinoxaline structure have led to derivatives that show enhanced activity against Mycobacterium tuberculosis and other pathogens. The structure-activity relationship (SAR) studies demonstrate that specific substitutions at various positions significantly influence their antimicrobial efficacy .

Anticancer Properties

This compound has garnered attention for its anticancer potential. Several studies have synthesized derivatives that display potent activity against various cancer cell lines, including breast (MCF-7), colon (HCT116), and liver (HepG2) cancers. For example, certain quinoxaline derivatives have shown IC50 values as low as 2.5 µM against melanoma cells, indicating strong growth inhibition . The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.

Neuroprotective Effects

Recent studies have identified this compound derivatives as potential neuroprotective agents. They have been shown to protect against ototoxicity induced by aminoglycosides in zebrafish models, suggesting their utility in treating hearing loss and other neurodegenerative conditions . The protective mechanism is believed to involve modulation of the NF-κB pathway, which plays a crucial role in cellular stress responses.

Material Science Applications

Quinoxaline derivatives are also explored for their applications in material sciences due to their electronic properties. They are used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The unique electronic configuration of quinoxaline allows for effective charge transport, making these compounds suitable for use in advanced materials .

Antitubercular Activity

A study focused on the synthesis of novel quinoxaline derivatives demonstrated promising antitubercular activity with minimum inhibitory concentrations (MIC) as low as 0.65 µM for certain derivatives. The research highlighted the importance of structural modifications in enhancing the activity against Mycobacterium tuberculosis, paving the way for new therapeutic agents .

Anticancer Evaluation

In a comprehensive evaluation of quinoxaline derivatives against multiple cancer cell lines, one compound exhibited significant cytotoxic effects with an IC50 value of 4.4 µM against both MCF-7 and HCT116 cells. This study underscored the potential of quinoxaline-based scaffolds in developing new anticancer drugs .

Structure-Activity Relationship (SAR)

Understanding the SAR of quinoxaline derivatives is crucial for optimizing their biological activities. Modifications at the 5-position of the quinoxaline ring have been shown to enhance both antimicrobial and anticancer properties significantly. For example:

| Position | Substituent | Activity |

|---|---|---|

| 2 | Methyl | Moderate antibacterial activity |

| 5 | Carboxylic acid | High neuroprotective efficacy |

| 6 | Chlorine | Reduced antitubercular activity |

This table illustrates how different substituents affect the overall biological profile of quinoxaline derivatives.

作用機序

The mechanism of action of quinoxaline-5-carbaldehyde involves its interaction with various molecular targets. It can act as an inhibitor of enzymes such as tyrosine kinases and topoisomerases, disrupting cellular processes and leading to cell death. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

類似化合物との比較

Key Properties:

- Stability : Stable under recommended storage conditions (inert atmosphere, 2–8°C) but incompatible with strong oxidizers .

- Hazards: Classified as an irritant (Xi) and emits toxic fumes (e.g., CO, NOₓ) upon combustion .

Quinoxaline-5-carbaldehyde belongs to a family of carbaldehyde-substituted nitrogen heterocycles. Below is a detailed comparison with structurally related compounds:

Structural Isomers and Analogs

Table 1: Structural and Basic Chemical Properties

Key Observations:

- Structural Isomerism: The position of the carbaldehyde group (5- vs. 2- vs. 6-) influences reactivity and applications. For example, Quinoxaline-2-carboxaldehyde is more reactive in nucleophilic additions due to steric and electronic effects .

- Purity : Commercial purity ranges from 95% to 99%, depending on suppliers and synthesis methods .

Table 2: Hazard Classification and Handling Requirements

Key Observations:

- This compound requires stringent safety protocols (e.g., self-contained breathing apparatus for firefighters) due to its irritant properties and combustion hazards .

- Quinazoline-6-carbaldehyde and 2-Quinoxalinecarbaldehyde have less stringent handling requirements, though data gaps exist .

Stability and Reactivity

- This compound: Stable under inert storage but reacts with strong oxidizers .

- Quinoxaline-2-carboxaldehyde: Similar stability profile to the 5-isomer but may exhibit different reactivity in synthetic applications due to aldehyde position .

生物活性

Quinoxaline-5-carbaldehyde is a significant compound in the field of medicinal chemistry, particularly known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound, with the chemical formula C_9H_6N_2O, features a quinoxaline ring system with an aldehyde functional group at the 5-position. This unique structure contributes to its reactivity and interaction with various biological targets.

Biological Activities

Quinoxaline derivatives, including this compound, have been extensively studied for their pharmacological properties. The following table summarizes the key biological activities associated with this compound:

- Antibacterial Activity : this compound exhibits antibacterial properties by disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways. Studies have shown that it can effectively inhibit strains such as Staphylococcus aureus and Escherichia coli with varying degrees of potency depending on structural modifications.

- Antiviral Properties : The compound has demonstrated antiviral activity against several viruses, including Herpes simplex virus and Coxsackievirus B5. Its mechanism involves interference with viral attachment and uncoating processes, making it a potential candidate for antiviral therapies.

- Antitumor Effects : this compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. Its effectiveness varies among different cancer cell lines, highlighting the importance of structure-activity relationships (SAR) in drug design.

- Neuroprotection : Recent research indicates that quinoxaline derivatives can protect against aminoglycoside-induced hair cell loss in zebrafish models. The protective effect is attributed to their ability to modulate signaling pathways such as NF-κB, which are crucial in cellular responses to stressors like ototoxic agents.

- Anti-inflammatory Activity : The compound has been shown to reduce levels of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

1. Antibacterial Efficacy

A study evaluated the antibacterial activity of various quinoxaline derivatives against clinical isolates of E. coli and S. aureus. The results indicated that modifications at the 5-position significantly enhanced antibacterial activity, with some derivatives achieving zones of inhibition comparable to standard antibiotics .

2. Neuroprotective Studies

In a zebrafish model, this compound was tested for its ability to protect against aminoglycoside-induced hair cell loss. The study revealed that treatment with this compound significantly reduced hair cell death compared to controls, suggesting its potential as a therapeutic agent for hearing loss .

3. Antitumor Research

In vitro studies on various cancer cell lines demonstrated that this compound induces apoptosis through mitochondrial pathways and caspase activation. Notably, it showed promising results against liver carcinoma cells with an IC50 value significantly lower than conventional chemotherapeutic agents .

Q & A

Q. What frameworks guide ethical reporting of negative results in this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。